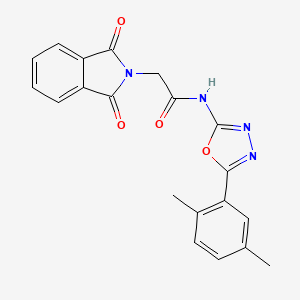
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a dioxoisoindolin moiety. Its molecular formula is C23H24N4O3, with a molecular weight of approximately 396.45 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies suggest that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer activity. This activity is often attributed to their ability to inhibit various enzymes and growth factors involved in tumor progression.
- Enzyme Inhibition : The oxadiazole derivatives can inhibit enzymes such as:
- Telomerase
- Topoisomerase
- Histone Deacetylase (HDAC)
- Poly(ADP-ribose) polymerase (PARP)
These enzymes play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy .
- Apoptosis Induction : Compounds like this compound have been shown to induce apoptosis in cancer cells by activating caspases and modulating mitochondrial pathways .
Study 1: Cytotoxicity on A549 Cell Line
A study tested various oxadiazole derivatives on the A549 human lung cancer cell line. Notably:
- Compounds with similar structures demonstrated IC50 values ranging from 1.59 to 7.48 μM.
- One compound exhibited an IC50 of less than 0.14 μM, indicating potent cytotoxicity against A549 cells .
Study 2: Inhibition of MMP-9
Research has shown that certain oxadiazole derivatives significantly inhibit the MMP-9 enzyme, which is involved in tumor metastasis. This inhibition correlates with increased antiproliferative activity across several cancer cell lines .
Comparative Table of Biological Activities
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | <0.14 | Apoptosis induction |
| Compound B | C6 | 8.16 | Enzyme inhibition (MMP-9) |
| This compound | Various | TBD | TBD |
科学研究应用
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study:
In a study published in Molecules, certain oxadiazole derivatives were evaluated for their antimicrobial activity using the Diameter of Inhibition Zone (DIZ) assay. Compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with DIZ values exceeding 20 mm .
Anticancer Properties
The anticancer efficacy of this compound has been investigated through various experimental models. The compound's structure allows it to interact with biological targets involved in cancer proliferation.
Case Study:
Research published in ACS Omega indicated that oxadiazole derivatives demonstrated notable anticancer activity against several cancer cell lines including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) reached as high as 86.61% for certain compounds . This suggests a promising avenue for further development as anticancer agents.
Antioxidant Activity
Oxidative stress is implicated in many diseases, including cancer and neurodegenerative disorders. Compounds like this compound have been studied for their potential antioxidant properties.
Case Study:
A comparative study highlighted the antioxidant activity of various oxadiazole derivatives using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives exhibited significant free radical scavenging ability, thus suggesting their potential role in mitigating oxidative stress-related conditions .
Summary of Applications
属性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-11-7-8-12(2)15(9-11)17-22-23-20(28-17)21-16(25)10-24-18(26)13-5-3-4-6-14(13)19(24)27/h3-9H,10H2,1-2H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPSIBUMVOMKHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













